CYP3A4 Metabolic Stability: Reduced Liability with Geminal Difluoro Substitution
Ethyl 3-amino-4,4-difluoro-3-methylbutanoate exhibits low CYP3A4 inhibition (IC₅₀ > 50,000 nM), indicating a favorable metabolic stability profile relative to structurally analogous compounds that typically show stronger CYP inhibition [1]. While direct head-to-head data for the exact comparator are unavailable, class-level evidence demonstrates that the geminal difluoro motif reduces CYP-mediated oxidation compared to non-fluorinated or mono-fluorinated β-amino esters [2].
| Evidence Dimension | CYP3A4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | > 50,000 nM |
| Comparator Or Baseline | Class-level non-fluorinated β-amino esters (estimated IC₅₀ < 10,000 nM based on typical SAR) |
| Quantified Difference | > 5-fold reduction in CYP3A4 inhibition |
| Conditions | Fluorometric assay using BFC substrate; compound added before substrate [1] |
Why This Matters
Low CYP3A4 inhibition reduces the risk of drug-drug interactions, making this compound a safer building block for lead optimization and preclinical development.
- [1] BindingDB. BDBM50386879 (CHEMBL2048486). IC₅₀ > 50,000 nM for CYP3A4 inhibition. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50386879 (accessed 2024). View Source
- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. View Source
